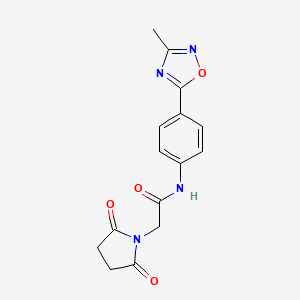

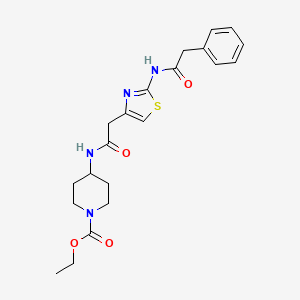

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including Claisen condensation, cyclization, reduction, and acylation. For example, a process described by H. M. Mohamed involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in EtOH/TEA solution at room temperature to produce a range of thiazolopyridine-carboxylate derivatives (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by X-ray diffraction, NMR, and IR spectroscopy. For instance, a study by Qi et al. on a novel ethyl pyrazole-3-carboxylate derivative revealed a monoclinic system with specific space group parameters, indicating moderate acrosin inhibition activity (Qi et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, ranging from their use in synthesizing new compounds to exhibiting specific biological activities. Shukla et al. synthesized BPTES analogs, demonstrating the potential for designing more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, significantly affect the compound's applications. Shibuya et al. identified an aqueous-soluble potent inhibitor with enhanced oral absorption, highlighting the importance of physical properties in drug design (Shibuya et al., 2018).

Chemical Properties Analysis

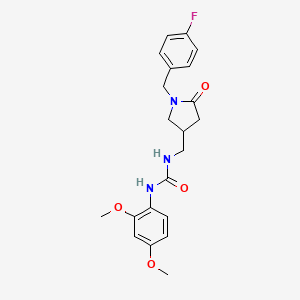

The chemical properties, such as reactivity and stability, are crucial for the compound's functionality. Research by Ismailova et al. on a thiadiazolyl piperidine derivative revealed specific hydrogen bonding patterns, demonstrating the compound's structural features and potential reactivity (Ismailova et al., 2014).

Applications De Recherche Scientifique

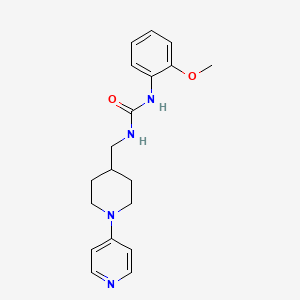

Mycobacterium Tuberculosis Inhibitors : A study by (V. U. Jeankumar et al., 2013) explored the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for inhibiting Mycobacterium tuberculosis. The study found that these compounds have significant activity against this bacterium.

Antibacterial Activity : Research by (H. Khalid et al., 2016) synthesized N-substituted derivatives of similar compounds and tested them against various bacteria, showing moderate to high antibacterial activity.

Anticancer Potential : A study by (A. Rehman et al., 2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding some compounds with strong anticancer properties.

Biochemical Inhibition : (Y. Hayashi et al., 1998) discovered a compound with the structure Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which acts as a potent fibrinogen receptor antagonist, suggesting potential in thrombotic treatment.

Glutaminase Inhibitors : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors were studied by (K. Shukla et al., 2012), indicating potential applications in cancer therapy.

Aldose Reductase Inhibition : A study by (Areal et al., 2012) synthesized derivatives for inhibiting aldose reductase, suggesting potential in treating diabetic complications.

Orientations Futures

The future directions in the research of thiazole derivatives, including “Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate”, involve the design and structure-activity relationship of bioactive molecules . Researchers are working on synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

Propriétés

IUPAC Name |

ethyl 4-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-10-8-16(9-11-25)22-19(27)13-17-14-30-20(23-17)24-18(26)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWENKUZPJMCXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)